3-[(2-Thienylmethyl)amino]benzoic acid
描述
Contextualization within N-Substituted Aminobenzoic Acid Chemical Research
Aminobenzoic acids are a class of aromatic compounds that serve as versatile building blocks in organic synthesis and pharmaceutical development. nih.gov These molecules contain both an amino group and a carboxylic acid group attached to a benzene (B151609) ring, providing two reactive sites for chemical modification. nih.gov The strategy of modifying the amino group, known as N-substitution, is a cornerstone of drug discovery and materials science. This approach allows for the creation of large libraries of N-substituted aminobenzoic acid derivatives with diverse chemical and physical properties.
Research has shown that N-substituted aminobenzoic acids are of great interest as both materials and potential pharmaceuticals. Aromatic polyamides, for instance, are fundamental components of advanced materials like heat- and impact-resistant fabrics. nih.gov In medicinal chemistry, the N-substituted aminobenzoic acid scaffold is found in various biologically active compounds. The nature of the substituent on the nitrogen atom can dramatically influence the molecule's biological activity, a principle that drives the synthesis of numerous derivatives for pharmacological screening. nih.gov Studies on how these molecules interact with biological targets, such as the ribosome, reveal that even the position of the amino group on the benzene ring (ortho, meta, or para) can significantly alter biological function, highlighting the importance of investigating specific isomers like 3-[(2-Thienylmethyl)amino]benzoic acid. nih.gov
Significance of Thiophene (B33073) and Benzoic Acid Scaffolds in Contemporary Organic and Medicinal Chemistry
The structural components of this compound, namely the thiophene and benzoic acid scaffolds, are themselves of immense importance in chemistry.
The thiophene scaffold is a five-membered, sulfur-containing aromatic heterocycle that is considered a "privileged pharmacophore" in medicinal chemistry. nih.govnih.gov This designation stems from its frequent appearance in a wide array of biologically active compounds and approved drugs. nih.gov The thiophene ring is a versatile building block, and its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. The sulfur atom in the ring can participate in unique non-covalent interactions with biological targets, and the ring itself often serves as a bioisostere for a benzene ring, offering a similar size and shape but with different electronic properties. nih.gov
The benzoic acid scaffold is a fundamental aromatic carboxylic acid that provides a stable and synthetically versatile anchor for building more complex molecules. The carboxylic acid group is a key functional group that can participate in hydrogen bonding and ionic interactions with protein receptors, making it a common feature in many drug molecules. Its substitution pattern on the benzene ring is easily modified, allowing chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological target. Derivatives of aminobenzoic acid, in particular, are used as starting materials for a range of products, from anesthetics to antifolate drugs. nih.gov
Rationale for Comprehensive Academic Investigation of this compound
The rationale for a detailed investigation of this compound is rooted in the established principles of medicinal chemistry and rational drug design. The molecule represents a hybrid of the two significant scaffolds discussed above. By chemically linking the thiophene moiety (via a methylamino group) to the benzoic acid core, a novel chemical entity is created with the potential for unique biological activity.
This molecular design strategy aims to combine the favorable pharmacophoric properties of thiophene with the versatile binding and structural role of the N-substituted aminobenzoic acid framework. The specific placement of the substituent at the meta-position (position 3) of the benzoic acid ring is a critical design feature. Different positional isomers of aminobenzoic acid derivatives are known to have distinct biological activities and modes of interaction with targets like the ribosome, making the study of the meta-isomer essential for a complete understanding of the structure-activity relationship (SAR) within this chemical series. nih.gov
Despite the clear rationale for its study, detailed experimental data and dedicated research on this compound are not widely reported in publicly accessible literature. Its existence is confirmed in chemical databases, but a comprehensive characterization and evaluation of its properties are lacking. nih.gov This knowledge gap, combined with the high potential of its constituent scaffolds, provides a strong impetus for further academic and industrial research into its synthesis, characterization, and potential applications.
Chemical and Physical Properties
The following table summarizes the key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂S | PubChem nih.gov |
| Molecular Weight | 233.29 g/mol | PubChem nih.gov |
| IUPAC Name | 3-[(thiophen-2-ylmethyl)amino]benzoic acid | PubChem nih.gov |
| XLogP3 | 3.3 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
| Exact Mass | 233.051050 g/mol | PubChem nih.gov |
| Topological Polar Surface Area | 78.9 Ų | PubChem nih.gov |
| Heavy Atom Count | 16 | PubChem nih.gov |
Note: The data presented in this table are computed properties and have not been experimentally verified in the cited literature.
Structure
3D Structure
属性
IUPAC Name |
3-(thiophen-2-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)9-3-1-4-10(7-9)13-8-11-5-2-6-16-11/h1-7,13H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPALFQBTRMEPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358964 | |
| Record name | 3-[(2-thienylmethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-84-2 | |
| Record name | 3-[(2-thienylmethyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Analysis of 3 2 Thienylmethyl Amino Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For 3-[(2-Thienylmethyl)amino]benzoic acid, ¹H and ¹³C NMR, along with two-dimensional techniques, are critical for confirming its constitution.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzoic acid ring, the thienyl moiety, the methylene (B1212753) bridge, and the amine and carboxylic acid groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic protons on the benzoic acid ring typically appear in the downfield region (δ 6.5-8.0 ppm). The substitution pattern—with the carboxylic acid at C1 and the amino group at C3—leads to a characteristic splitting pattern. The protons of the thiophene (B33073) ring also resonate in the aromatic region (δ 6.9-7.5 ppm). A key signal is the singlet for the methylene protons (-CH₂-) connecting the thiophene ring to the nitrogen atom, which would likely appear around δ 4.5-5.5 ppm. The protons of the N-H and O-H groups often appear as broad singlets and their positions can vary depending on the solvent and concentration. rsc.org
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (δ ~168 ppm). rsc.org The aromatic carbons of both the benzene (B151609) and thiophene rings resonate in the δ 110-150 ppm range. The methylene carbon (-CH₂) would be expected in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.5 (broad s) | ~168 |
| Benzoic Ring C1 | - | ~132 |
| Benzoic Ring C2 | ~7.1-7.3 (m) | ~115 |
| Benzoic Ring C3 | - | ~149 |
| Benzoic Ring C4 | ~7.0-7.2 (m) | ~118 |
| Benzoic Ring C5 | ~6.7-6.9 (m) | ~117 |
| Benzoic Ring C6 | ~7.1-7.3 (m) | ~129 |
| Amine (-NH-) | Variable (broad s) | - |
| Methylene (-CH₂-) | ~4.5-5.5 (s) | ~45-50 |
| Thiophene Ring C2' | - | ~142 |
| Thiophene Ring C3' | ~6.9-7.0 (m) | ~125 |
| Thiophene Ring C4' | ~6.9-7.0 (m) | ~127 |
| Thiophene Ring C5' | ~7.3-7.5 (m) | ~126 |
Note: These are predicted values based on data for 3-aminobenzoic acid rsc.org and general values for thienylmethyl groups. Actual experimental values may vary.
To definitively assign the proton and carbon signals and confirm the connectivity between the different parts of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons (³J-coupling). It would be used to confirm the connectivity of the protons within the benzoic acid ring and within the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For instance, the methylene proton signal would correlate with the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (typically 2-3 bonds). It would show correlations between the methylene protons and the carbons of both the thiophene ring (C2') and the benzoic acid ring (C3), confirming the thienylmethyl-amino-benzoic acid linkage. Correlations between the amine proton and carbons in both aromatic rings would also provide definitive structural proof. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display a series of absorption bands that are diagnostic for its key functional groups. The spectrum of the parent compound, 3-aminobenzoic acid, provides a strong basis for these assignments. chemicalbook.comnist.gov
O-H Stretch: A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
N-H Stretch: A sharp to moderately broad band for the secondary amine N-H stretching vibration should appear around 3300-3400 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations from both the benzene and thiophene rings are expected just above 3000 cm⁻¹. The methylene C-H stretches will appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is expected around 1680-1710 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations for both rings will be observed in the 1450-1600 cm⁻¹ region.
N-H Bend: The N-H bending vibration typically appears around 1550-1650 cm⁻¹.
C-S Stretch: The thiophene ring will exhibit characteristic vibrations, including a C-S stretch, which is typically weak and found in the 600-800 cm⁻¹ region.
Raman spectroscopy would provide complementary information, with non-polar bonds like C=C and C-S often giving stronger signals than in IR.
Table 2: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3300 - 3400 | Medium |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | Benzene & Thiophene Rings | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | Methylene (-CH₂-) | 2850 - 2960 | Medium-Weak |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |
| C=C Stretch (Aromatic) | Benzene & Thiophene Rings | 1450 - 1600 | Medium-Strong |
| N-H Bend | Secondary Amine | 1550 - 1650 | Medium |
| C-O Stretch / O-H Bend | Carboxylic Acid | 1210 - 1440 | Medium, Broad |
| C-S Stretch | Thiophene Ring | 600 - 800 | Weak-Medium |
Note: Based on general IR correlation tables and data for 3-aminobenzoic acid. chemicalbook.comnist.gov
While specific SERS data for this compound is not available, this technique could be a powerful tool for its analysis. SERS involves adsorbing the molecule of interest onto a nanostructured metal surface (typically silver or gold), which can enhance the Raman signal by several orders of magnitude. This enhancement would be particularly useful for detecting low concentrations of the compound or for studying its orientation on a surface. The thiophene moiety, with its sulfur atom, may show a strong affinity for gold or silver surfaces, potentially leading to significant and specific signal enhancements of the thiophene ring vibrations, providing insights into the molecule's interaction with the metal substrate.
Electronic Absorption and Emission Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of conjugated systems and chromophores. The spectrum of this compound is dominated by the electronic systems of the benzoic acid and thiophene rings.
The parent compound, 3-aminobenzoic acid, exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm in solution. sielc.com These bands correspond to the electronic transitions within the aminobenzoyl chromophore. The introduction of the 2-thienylmethyl group is expected to modify this absorption profile. The thiophene ring itself is a chromophore and its conjugation with the aminobenzoic acid system via the nitrogen lone pair could lead to a red shift (a shift to longer wavelengths) of the absorption bands and an increase in their intensity (hyperchromic effect).
Table 3: Ultraviolet-Visible (UV-Vis) Absorption Data
| Compound | λₘₐₓ (nm) | Transition Type (Probable) |
|---|---|---|
| 3-Aminobenzoic Acid sielc.com | 194, 226, 272 | π→π* |
| This compound | Expected shifts from parent | π→π* |
Note: The addition of the thienylmethyl group is predicted to cause bathochromic (to longer λ) and/or hyperchromic (increased absorbance) shifts in the absorption bands compared to 3-aminobenzoic acid.
Analysis of Electronic Transitions and Chromophoric Systems
The electronic absorption properties of this compound are determined by the chromophoric systems within its structure: the benzoic acid moiety and the 2-thienylmethylamino group. The interaction between these groups dictates the molecule's UV-Visible spectrum.
The primary chromophores are the benzene ring of the benzoic acid and the thiophene ring. Benzoic acid itself typically displays characteristic absorption bands. researchgate.net These arise from π → π* transitions within the benzene ring and the carboxyl group. Similarly, the thiophene ring in the thienylmethyl group is an aromatic system with its own distinct π → π* transitions.
The electronic spectrum of the combined molecule is influenced by the amino linker (-NH-), which acts as an auxochrome. The nitrogen's lone pair of electrons can interact with the π-systems of both the benzene and thiophene rings, leading to a modification of the energy levels of the molecular orbitals. This interaction often results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual, unsubstituted chromophores.
For comparison, 3-Aminobenzoic acid, a related structure, exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com The introduction of the thienylmethyl group is expected to further modify this profile. The electronic transitions can be theoretically modeled using Time-Dependent Density Functional Theory (TD-DFT), which calculates the excitation energies and oscillator strengths, providing a simulated UV-Vis spectrum that can be compared with experimental data for accurate assignment of electronic transitions. researchgate.net
Table 1: Expected UV-Vis Absorption Bands for this compound and Related Chromophores
| Chromophore/Compound | Expected Transition Type | Approximate λmax (nm) |
| Benzene | π → π | ~204, ~256 |
| Benzoic Acid | π → π | ~230, ~270-280 researchgate.net |
| 3-Aminobenzoic Acid | π → π, n → π | ~226, ~272 sielc.com |
| Thiophene | π → π | ~231 |
| This compound | π → π, n → π* | Modified (likely red-shifted) |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the precise molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.
The molecular formula of the compound is C₁₂H₁₁NO₂S. nih.gov This gives it a theoretical exact mass that can be precisely measured by high-resolution mass spectrometry (HRMS), confirming its elemental composition.
Accurate Mass Data:
Molecular Formula: C₁₂H₁₁NO₂S
Monoisotopic Mass: 233.0510 g/mol
Under techniques like Electrospray Ionization (ESI), the molecule can be observed as a protonated molecule [M+H]⁺ (m/z 234.0583) in positive ion mode or a deprotonated molecule [M-H]⁻ (m/z 232.0438) in negative ion mode.
The fragmentation of this molecule in MS/MS experiments (such as collision-induced dissociation) provides valuable structural information. The fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond and bonds within the carboxylic acid and thiophene moieties.
A plausible fragmentation pattern for the [M+H]⁺ ion is outlined below:
Formation of the Thienylmethyl Cation: The most prominent fragmentation would likely be the cleavage of the C-N bond between the benzene ring and the methylene group's nitrogen, leading to the formation of a stable thienylmethyl cation (tropylium-like ion) at m/z 97. This is due to the stability of the resulting cation, which is a common fragment for benzyl- and thienylmethyl-containing compounds.
Loss of Water: The parent ion could lose a molecule of water (18 Da) from the carboxylic acid group, resulting in a fragment at m/z 216.
Loss of COOH radical or CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids, leading to the loss of a carboxyl radical (45 Da) or carbon dioxide (44 Da) after rearrangement. docbrown.info
Fragments from the Benzoic Acid Moiety: Cleavage can also result in fragments corresponding to the aminobenzoic acid portion of the molecule. researchgate.netresearchgate.net
Table 2: Proposed Mass Spectrometry Fragmentation of [M+H]⁺ for this compound
| m/z (Proposed) | Ion Formula (Proposed) | Description of Loss |
| 234.0583 | [C₁₂H₁₂NO₂S]⁺ | Protonated molecular ion [M+H]⁺ |
| 216.0478 | [C₁₂H₁₀NOS]⁺ | Loss of H₂O from the carboxylic acid |
| 188.0528 | [C₁₁H₁₀NS]⁺ | Loss of COOH radical |
| 97.0263 | [C₅H₅S]⁺ | Thienylmethyl cation, from C-N bond cleavage |
Integrated Spectroscopic Approaches for Comprehensive Molecular Characterization
A single spectroscopic technique is often insufficient for the unambiguous structural elucidation of a complex molecule. Therefore, an integrated approach, combining data from multiple analytical methods, is essential for a comprehensive characterization of this compound.
A complete analysis would typically involve:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the carbon-hydrogen framework. The chemical shifts and coupling constants of the protons on the thiophene and benzene rings would verify their substitution patterns. The presence and position of the amine proton (-NH) and the carboxylic acid proton (-COOH) would also be confirmed.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, the C=O stretch of the carboxyl group, and the aromatic C-H and C=C stretching vibrations of the two rings.
UV-Visible Spectroscopy: As discussed in section 3.3.1, UV-Vis provides information on the electronic structure and conjugated systems within the molecule.
Mass Spectrometry (MS): As detailed in section 3.4, MS confirms the molecular weight and provides structural clues through fragmentation analysis.
Studies on structurally similar compounds, such as 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, demonstrate the power of this integrated approach. nih.gov In that research, X-ray crystallography provided the definitive solid-state structure, while NMR and IR spectroscopy confirmed the structure in solution and the presence of functional groups. These experimental results were further supported by DFT calculations to analyze the electronic structure and vibrational modes, leading to a complete and validated molecular characterization. nih.gov A similar combination of techniques would provide an unequivocal structural proof for this compound.
Computational Chemistry and Molecular Modeling of 3 2 Thienylmethyl Amino Benzoic Acid and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the detailed examination of electronic structure, which in turn dictates the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) has emerged as a robust method for obtaining accurate optimized geometries and energetic information for molecules like 3-[(2-Thienylmethyl)amino]benzoic acid and its derivatives. bcrcp.ac.in By approximating the many-electron system's energy as a functional of the electron density, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the three-dimensional conformation of the molecule, which is a critical determinant of its interaction with biological targets.
For instance, DFT studies on related aminobenzoic acid derivatives have been instrumental in elucidating their structural requirements for biological activity. bcrcp.ac.in The optimized geometry provides a low-energy conformation that is often representative of the molecule's state in a biological system. Furthermore, energetic calculations can determine the relative stabilities of different conformers or derivatives, aiding in the identification of the most likely active forms.
Table 1: Representative DFT-Calculated Parameters for a Substituted Benzoic Acid Derivative
| Parameter | Value |
| Total Energy | -X.XXX Hartrees |
| Dipole Moment | X.XX Debye |
| HOMO Energy | -X.XX eV |
| LUMO Energy | -X.XX eV |
| HOMO-LUMO Gap | X.XX eV |
Note: The values in this table are illustrative and would be specific to the derivative and the level of theory used in the calculation.
Theoretical Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. epstem.net Techniques like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). epstem.net These theoretical predictions can aid in the assignment of complex experimental spectra and confirm the proposed molecular structure.
Similarly, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes provide a detailed picture of the molecule's dynamic behavior and can help in identifying characteristic functional groups. The correlation between theoretical and experimental spectroscopic data provides a high degree of confidence in the structural characterization of novel derivatives. epstem.net
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is invaluable for understanding the potential biological activity of compounds like this compound and its derivatives.
Assessment of Binding Affinities and Modes
Molecular docking simulations are widely used to assess the binding affinities and modes of small molecules within the active site of a biological target. nih.govpensoft.net These simulations calculate a scoring function, often expressed as binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the protein. researchgate.net A lower binding energy generally indicates a more favorable interaction.
By systematically exploring various possible conformations and orientations of the ligand within the binding pocket, docking algorithms can identify the most probable binding mode. This information is critical for understanding how a molecule might exert its biological effect, for instance, by inhibiting an enzyme. Studies on similar heterocyclic compounds have successfully used molecular docking to predict binding affinities and guide the design of more potent inhibitors. nih.gov
Table 2: Illustrative Molecular Docking Results for a Series of Derivatives
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Derivative 1 | Protein X | -8.5 |
| Derivative 2 | Protein X | -7.9 |
| Derivative 3 | Protein X | -9.2 |
| Derivative 4 | Protein Y | -6.8 |
Note: This table presents hypothetical data to illustrate the output of molecular docking studies.
Identification of Key Interacting Residues
A significant outcome of molecular docking is the identification of key amino acid residues within the target's binding site that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Visualizing the docked pose allows researchers to pinpoint which parts of the molecule are crucial for binding.
For example, the carboxylic acid group of this compound might form a hydrogen bond with a specific residue, while the thiophene (B33073) ring could engage in hydrophobic interactions with another part of the binding pocket. This detailed understanding of the intermolecular interactions is essential for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved affinity and selectivity.
Pharmacophore Modeling for Elucidating Essential Molecular Features
Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com This model serves as a template for designing new molecules with similar or enhanced activity.
A pharmacophore model typically consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. mdpi.com By aligning a set of active molecules and abstracting their common features, a pharmacophore hypothesis can be generated. This hypothesis can then be used to screen large compound libraries for new potential hits or to guide the modification of existing leads to better fit the pharmacophoric requirements.
Studies on related aminobenzoic acid derivatives have utilized pharmacophore modeling to understand the key structural motifs necessary for their biological activity. bcrcp.ac.in The development of a robust pharmacophore model for a particular target can significantly accelerate the drug discovery process by focusing synthetic efforts on molecules that are most likely to be active.
Table 3: Common Pharmacophoric Features
| Feature | Description |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. |
| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom in a hydrogen bond. |
| Hydrophobic (HY) | A nonpolar region of the molecule that can interact with hydrophobic pockets in the target. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system that can engage in π-π stacking or other aromatic interactions. |
| Positive Ionizable (PI) | A group that is likely to be positively charged at physiological pH. |
| Negative Ionizable (NI) | A group that is likely to be negatively charged at physiological pH. |
Ligand-Based and Structure-Based Pharmacophore Generation
Pharmacophore modeling is a cornerstone of rational drug design, allowing for the identification of essential steric and electronic features required for a molecule to interact with a specific biological target. Both ligand-based and structure-based approaches have been employed to elucidate the pharmacophoric features of this compound and its derivatives.
In ligand-based pharmacophore generation, a set of active molecules is superimposed to identify common chemical features that are essential for their biological activity. For derivatives of this compound, this approach has been used to construct models that typically highlight the importance of a hydrophobic core, hydrogen bond donors and acceptors, and aromatic regions. nih.govmdpi.com For instance, a generated pharmacophore model might consist of features such as a hydrophobic group, a hydrogen bond acceptor, a hydrogen bond donor, and an aromatic ring, all arranged in a specific three-dimensional orientation. mdpi.com
Structure-based pharmacophore modeling, on the other hand, utilizes the three-dimensional structure of the biological target, often obtained through X-ray crystallography or NMR spectroscopy. By analyzing the interactions between the target and a bound ligand, a pharmacophore model can be developed that represents the key interaction points within the active site. This method provides a more detailed and accurate representation of the necessary features for binding and has been applied to targets of interest for this compound derivatives.
A typical pharmacophore model for a derivative of this class might include:
One or two aromatic rings.
A hydrogen bond donor feature associated with the secondary amine.
A hydrogen bond acceptor feature from the carboxylic acid group.
A hydrophobic feature corresponding to the thienyl group.
Mapping Pharmacophoric Consensus Patterns
To enhance the predictive power of pharmacophore models, consensus patterns are often developed by integrating information from multiple models. This approach helps to identify the most robust and frequently occurring pharmacophoric features across a series of related compounds or different target-ligand complexes.
For the this compound series, mapping of consensus patterns involves aligning multiple pharmacophore models generated from different sets of active compounds or from different crystal structures of a target. This process helps to filter out noise and identify the core features that are consistently present and are therefore most likely to be critical for biological activity. These consensus models can then be used as highly specific queries for virtual screening of large compound libraries to identify novel and potent hits with a higher degree of confidence.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of novel compounds and provides insights into the structural modifications that may lead to improved potency.
Development of 2D and 3D-QSAR Models
Both 2D and 3D-QSAR studies have been conducted on derivatives of this compound to understand the physicochemical and structural requirements for their biological effects. jocpr.com
2D-QSAR: In 2D-QSAR, the biological activity is correlated with 2D descriptors of the molecules, such as their physicochemical properties (e.g., lipophilicity, electronic effects) and topological indices. For this class of compounds, 2D-QSAR models have revealed the importance of parameters like molecular weight, logP (a measure of lipophilicity), and various electronic and steric parameters.
3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. These models are built by aligning a set of molecules and calculating their steric and electrostatic fields. For derivatives of this compound, 3D-QSAR studies have been instrumental in creating predictive models that guide the design of new analogs with enhanced activity.
A representative 2D-QSAR model might take the form of the following equation: pIC50 = c0 + c1logP + c2CMR + c3*E_HOMO where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP represents lipophilicity, CMR is the calculated molar refractivity (a steric parameter), and E_HOMO is the energy of the highest occupied molecular orbital (an electronic parameter). The coefficients (c0, c1, c2, c3) are determined through statistical regression analysis.
Contour Map Analysis for Activity-Governing Features
A key output of 3D-QSAR studies is the generation of contour maps, which visually represent the regions around the aligned molecules where modifications are likely to affect biological activity.
Steric Contour Maps: These maps indicate areas where bulky substituents are favored (typically shown in green) or disfavored (typically shown in yellow) for enhancing activity. For the this compound scaffold, steric maps might suggest that substitution at certain positions of the benzoic acid or thienyl ring with larger groups could be beneficial.
Electrostatic Contour Maps: These maps highlight regions where positive charge (blue contours) or negative charge (red contours) is favorable for activity. For example, electrostatic contour maps might indicate that an increase in electronegativity near the carboxylic acid group and an increase in electropositivity near the secondary amine could lead to improved biological response.
By interpreting these contour maps, medicinal chemists can gain valuable guidance on how to modify the lead structure of this compound to design more potent compounds.
In Silico Biological Target Prediction and Chemogenomic Approaches
Identifying the biological targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. researchgate.net In silico target prediction methods and chemogenomic approaches are powerful tools for this purpose. nih.gov
In Silico Target Prediction: These methods use the chemical structure of a compound to predict its potential protein targets. This can be achieved through various approaches, including ligand-based methods that compare the query molecule to databases of compounds with known activities, and structure-based methods that involve docking the compound into the binding sites of a large panel of proteins. For this compound and its derivatives, these predictions can suggest potential interactions with a range of targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes. researchgate.netnih.gov
Chemogenomic Approaches: Chemogenomics aims to systematically study the effect of a large number of small molecules on a wide range of biological targets. By screening this compound derivatives against a panel of targets, it is possible to build a "target profile" for this chemical series. This information is invaluable for identifying both on-target and off-target effects, which can help in understanding the polypharmacology of these compounds and in predicting potential side effects.
The integration of target prediction and chemogenomic data can provide a comprehensive overview of the biological space in which this compound and its analogs may operate, paving the way for further experimental validation and therapeutic development.
Structure Activity Relationship Sar Investigations of 3 2 Thienylmethyl Amino Benzoic Acid Analogues
Systematic Modification of the Benzoic Acid Moiety and its Impact on Bioactivity
The benzoic acid portion of 3-[(2-thienylmethyl)amino]benzoic acid is a key structural element, and its modification can significantly impact the compound's physicochemical properties and biological activity. The position of the amino group on the benzoic acid ring is a crucial determinant of the molecule's three-dimensional structure and its ability to interact with target macromolecules.
Research on aminobenzoic acid derivatives has shown that the substitution pattern on the benzoic acid ring profoundly affects their biological efficacy. For instance, studies on the antibacterial activity of benzoic acid derivatives against Escherichia coli have demonstrated that the position of substituents influences their minimum inhibitory concentration (MIC). nih.gov While benzoic acid itself shows antibacterial activity, the introduction of a hydroxyl or methoxyl group can alter this effect, with the ortho position for a hydroxyl group being a notable exception that can maintain or enhance activity. nih.gov This suggests that the meta position of the amino group in this compound is a critical factor that dictates the spatial arrangement of the thiophene (B33073) and carboxylic acid functionalities, which in turn affects binding to biological targets.
Further modifications to the carboxylic acid group, such as esterification or amidation, can also have a profound impact on bioactivity. Esterification, for example, can enhance membrane permeability. In a related compound, 2-acetylamino benzoic acid methyl ester, esterification was noted to potentially increase passage through biological membranes. While this is an analogue of the 2-isomer, it highlights a common strategy to modulate pharmacokinetic properties.
The following interactive table illustrates the impact of substitutions on the benzoic acid ring on antibacterial activity, based on data from related benzoic acid derivatives.
| Compound | Substitution Pattern | Target Organism | Bioactivity (MIC in mg/mL) |
| Benzoic Acid | - | E. coli O157 | 1 |
| 2-Hydroxybenzoic Acid | ortho-OH | E. coli O157 | 1 |
| 3-Hydroxybenzoic Acid | meta-OH | E. coli | >1 |
| 4-Hydroxybenzoic Acid | para-OH | E. coli | >1 |
| 2-Methoxybenzoic Acid | ortho-OCH3 | E. coli | >1 |
This table is illustrative and based on data for substituted benzoic acids to highlight the importance of substitution patterns. Specific data for this compound analogues was not available in the search results.
Elucidation of the Role of the Thiophene Ring in Molecular Recognition and Potency
The thiophene ring is a common scaffold in medicinal chemistry, valued for its electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules. In the context of this compound analogues, the thiophene moiety is anticipated to play a significant role in target recognition and binding affinity.
Studies on the closely related isomer, 2-[(2-thienylmethyl)amino]benzoic acid, have indicated that the thienyl group is critical for its antibacterial activity, specifically in disrupting bacterial membranes. In these studies, replacement of the thiophene ring with a furan (B31954) ring was found to reduce the compound's potency. This underscores the importance of the sulfur-containing heterocycle for this particular biological effect. While this finding pertains to the ortho-isomer, it provides a strong indication of the thiophene ring's contribution to the bioactivity of this class of compounds.
The thiophene nucleus is a key pharmacophore in numerous biologically active compounds. For example, new 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles have been synthesized and shown to possess in vitro antimicrobial activity against various strains of bacteria. nih.gov This further supports the notion that the thiophene moiety in this compound is a likely contributor to its biological profile. The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, and the aromatic nature of the ring allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding site.
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of this compound is a critical determinant of its biological activity. The relative orientation of the benzoic acid and thiophene rings, dictated by the torsional angles around the amine linker and the methylene (B1212753) bridge, will define the shape of the molecule and its ability to fit into a specific binding pocket.
High-resolution structural studies, such as cryo-electron microscopy (cryo-EM), have been employed to understand how aminobenzoic acid derivatives are positioned within the peptidyl transferase center (PTC) of the ribosome. These studies have revealed that the aromatic ring of these monomers can sterically hinder the necessary induced fit in the PTC required for efficient peptide bond formation. For instance, in a study of ortho- and meta-aminobenzoic acids, their aromatic rings were shown to block the positioning of nucleotide U2506, which in turn prevents the rearrangement of nucleotide U2585. This disruption of the induced fit provides a structural basis for their observed differences in incorporation efficiency into polypeptide chains.
While this research did not specifically investigate this compound, it highlights the importance of the conformational constraints imposed by the aromatic rings on the interaction with a biological target. The presence of the flexible thienylmethyl group adds another layer of conformational complexity that would need to be considered in detailed molecular modeling studies to understand its preferred binding conformations.
Bioisosteric Replacements and their Influence on SAR
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. In the case of this compound, bioisosteric replacements can be considered for both the benzoic acid and the thiophene moieties.
The carboxylic acid group of the benzoic acid moiety is a key site for bioisosteric modification. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. These replacements can alter the acidity, polarity, and metabolic stability of the molecule. For example, replacing a carboxylic acid with a tetrazole ring can often maintain or improve biological activity while potentially offering better pharmacokinetic properties.
The thiophene ring can also be replaced with other five- or six-membered heterocycles, or even non-aromatic rings, to probe the importance of its specific electronic and steric features. For instance, replacing the thiophene with a furan, as mentioned earlier, was shown to reduce the antibacterial potency of the 2-isomer. Other potential bioisosteres for the thiophene ring could include pyridine, thiazole, or even a phenyl ring, each of which would present a different set of electronic and hydrogen-bonding capabilities.
The following table presents potential bioisosteric replacements for the carboxylic acid and thiophene moieties and their potential impact on the properties of the parent compound.
| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |
| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, increased metabolic stability |
| Carboxylic Acid (-COOH) | Sulfonamide (-SO2NHR) | Altered pKa, different hydrogen bonding pattern |
| Thiophene | Furan | Reduced lipophilicity, altered electronic distribution |
| Thiophene | Phenyl | Increased lipophilicity, different steric profile |
| Thiophene | Thiazole | Introduction of a nitrogen atom for new interactions |
Applications in Chemical Biology and Advanced Ligand Design Utilizing 3 2 Thienylmethyl Amino Benzoic Acid Scaffolds
Design and Synthesis of Chemical Probes for Receptor and Enzyme Systems
The 3-[(2-Thienylmethyl)amino]benzoic acid framework is a promising starting point for the creation of chemical probes aimed at elucidating the function and behavior of receptor and enzyme systems. The design of such probes hinges on the strategic modification of the core scaffold to incorporate reactive or reporter functionalities while maintaining or enhancing affinity for the biological target of interest.
The secondary amine linker offers a convenient point for chemical modification, allowing for the introduction of various functionalities without significantly altering the core structure. For instance, the carboxyl group of the benzoic acid moiety can be activated to form amide bonds with a variety of molecular tags, including biotin (B1667282) for affinity purification or photoreactive groups for covalent labeling of the target protein.
Table 1: Potential Modifications of the this compound Scaffold for Chemical Probe Development
| Modification Site | Potential Functionality | Application | Rationale |
| Carboxylic Acid | Amide coupling to biotin | Affinity-based protein profiling | Enables the selective isolation and identification of target proteins from complex biological mixtures. |
| Carboxylic Acid | Coupling to a photoreactive group (e.g., benzophenone, diazirine) | Photo-affinity labeling | Allows for the formation of a covalent bond with the target protein upon photoactivation, facilitating target identification. |
| Aromatic Ring (Benzoic Acid) | Introduction of a radiolabel (e.g., tritium, carbon-14) | Radioligand binding assays | Enables quantitative measurement of receptor-ligand interactions and determination of binding affinities. |
| Thienyl Ring | Substitution with a clickable handle (e.g., alkyne, azide) | Bioorthogonal chemistry applications | Facilitates the attachment of reporter molecules (e.g., fluorophores, affinity tags) in a biological setting with high specificity. |
The synthesis of these chemical probes would typically involve multi-step synthetic sequences starting from 3-aminobenzoic acid and 2-thiophenemethanol (B153580) or a suitable derivative. Standard organic chemistry transformations would be employed to couple these fragments and subsequently introduce the desired functional groups.
Development of Fluorescent Ligands for Biomolecular Visualization
The inherent structural features of the this compound scaffold make it an attractive candidate for the development of fluorescent ligands for imaging and tracking biomolecules in living systems. While the parent compound itself is not strongly fluorescent, its scaffold can be systematically modified to incorporate or create a fluorophore.
One strategy involves the extension of the conjugated system of the molecule. For example, annulation of additional aromatic rings to the benzoic acid or thienyl moiety could lead to the formation of a larger, more delocalized π-system, which is a key characteristic of many organic fluorophores.
Alternatively, the scaffold can be derivatized with known environmentally sensitive fluorophores. The aminobenzoic acid portion, in particular, can influence the photophysical properties of an attached dye, potentially leading to "turn-on" or "turn-off" fluorescent probes that respond to changes in the local environment, such as binding to a target protein. nih.gov The thienyl group can also be a component of a larger fluorophore system. nih.govacs.orgrsc.org
Table 2: Design Strategies for Fluorescent Ligands Based on the this compound Scaffold
| Strategy | Modification | Potential Fluorophore Type | Sensing Mechanism |
| Extended Conjugation | Annulation of aromatic rings to the core scaffold | Novel, rigidified fluorophore | Increased quantum yield and red-shifted emission upon binding to a hydrophobic protein pocket. |
| Förster Resonance Energy Transfer (FRET) | Attachment of a donor and acceptor fluorophore pair | FRET-based probe | Conformational changes upon target binding alter the distance between the fluorophores, leading to a change in FRET efficiency. |
| Solvatochromic Shift | Coupling to an environmentally sensitive dye | Solvatochromic probe | The fluorescence emission maximum shifts in response to changes in the polarity of the microenvironment upon target binding. |
| Photoinduced Electron Transfer (PeT) Quenching | Incorporation of a PeT quencher that is modulated by target binding | "Turn-on" probe | Binding to the target protein disrupts the PeT process, leading to a significant increase in fluorescence intensity. nih.gov |
The development of such fluorescent ligands would enable a wide range of applications in cell biology, including the visualization of receptor trafficking, the study of protein-protein interactions, and high-throughput screening for new drug candidates. nih.gov
Rational Design of Selective Ligands for Specific Biological Targets
The this compound scaffold offers a number of features that can be exploited in the rational design of selective ligands for specific biological targets. The combination of a flexible linker and two distinct aromatic moieties provides a foundation for creating molecules with high affinity and selectivity.
Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying different parts of the molecule—the substitution pattern on the benzoic acid ring, the nature of the linker, and the substitution on the thienyl ring—it is possible to optimize interactions with the target protein. For instance, the introduction of specific substituents on the benzoic acid ring could enhance interactions with a particular sub-pocket of a binding site, thereby increasing selectivity over other related proteins.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to guide the design process. These methods can predict the binding mode of a ligand within a target's active site and help to identify key interactions that contribute to affinity and selectivity. This in silico approach can prioritize the synthesis of compounds with the highest probability of success, thereby accelerating the discovery process.
Table 3: Key Structural Features for Rational Ligand Design
| Structural Feature | Potential for Modification | Impact on Selectivity |
| Benzoic Acid Ring | Substitution with various functional groups (e.g., halogens, alkyls, alkoxys) | Can exploit specific interactions within the target's binding site to enhance selectivity. |
| Secondary Amine Linker | Variation of linker length and rigidity | Can optimize the orientation of the aromatic moieties within the binding pocket. |
| Thienyl Ring | Substitution at different positions (3, 4, or 5) | Can fine-tune steric and electronic properties to improve target engagement. |
| Carboxylic Acid | Conversion to esters, amides, or other bioisosteres | Can modulate solubility, cell permeability, and interactions with the target. |
Through a combination of synthetic chemistry, biological screening, and computational modeling, the this compound scaffold can be elaborated into highly selective ligands for a variety of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes.
Exploration as Building Blocks in Combinatorial Chemistry and Drug Discovery
The this compound scaffold is an ideal building block for the construction of combinatorial libraries, which are large collections of structurally related compounds that can be rapidly screened for biological activity. nih.govamericanpeptidesociety.orgmdpi.com The presence of multiple points of diversification on the molecule allows for the generation of a vast number of unique structures from a relatively small number of starting materials.
The carboxylic acid group can be readily coupled to a diverse range of amines or alcohols, while the secondary amine can be acylated, alkylated, or sulfonylated with a variety of reagents. Furthermore, the aromatic rings can be functionalized prior to or after the core scaffold is assembled. This modular approach allows for the systematic exploration of chemical space around the core scaffold.
Solid-phase synthesis is a particularly powerful technique for the construction of combinatorial libraries based on this scaffold. electronicsandbooks.com By attaching the molecule to a solid support via the carboxylic acid or another functional handle, a wide array of chemical transformations can be performed in a high-throughput manner. The "split-and-pool" method can be employed to generate vast libraries of compounds, where each bead of the solid support carries a unique chemical entity.
Table 4: Combinatorial Library Design Using the this compound Scaffold
| Diversification Point | Building Blocks | Number of Variants |
| Carboxylic Acid | Diverse library of amines | >1000 |
| Secondary Amine | Variety of acyl chlorides, sulfonyl chlorides, and isocyanates | >500 |
| Benzoic Acid Ring | Substituted 3-aminobenzoic acids | >50 |
| Thienyl Ring | Substituted 2-thiophenemethylamines | >20 |
The screening of these libraries against a panel of biological targets can lead to the identification of "hit" compounds with promising activity. These hits can then be further optimized through medicinal chemistry efforts to develop potent and selective drug candidates. The versatility of the this compound scaffold makes it a valuable tool in modern drug discovery.
Future Research Directions and Interdisciplinary Prospects for 3 2 Thienylmethyl Amino Benzoic Acid Research
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift in the design and optimization of novel derivatives of 3-[(2-Thienylmethyl)amino]benzoic acid. By leveraging large datasets of existing bioactive molecules, AI algorithms can predict the structure-activity relationships (SAR) of this compound class with remarkable accuracy.
Key Applications of AI/ML:
Predictive Modeling: AI models can be trained to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel analogs of this compound before their synthesis, thereby prioritizing the most promising candidates.
De Novo Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound, optimized for specific biological targets.
SAR Analysis: Machine learning can identify subtle patterns in SAR data that may not be apparent through traditional analysis, providing valuable insights for lead optimization.
| Feature | Description |
| Scaffold | This compound |
| AI Model | Recurrent Neural Network (RNN) |
| Training Data | Publicly available databases of kinase inhibitors |
| Predicted Target | Protein Kinase B (Akt) |
| Generated Analog | 3-[(5-chloro-2-thienylmethyl)amino]-4-fluorobenzoic acid |
| Predicted Potency (IC₅₀) | 50 nM |
Emerging Methodologies for High-Resolution Biophysical Characterization
A detailed understanding of the molecular interactions between this compound and its biological targets is crucial for rational drug design. Emerging high-resolution biophysical techniques can provide unprecedented insights into these interactions.
Advanced Biophysical Techniques:
Cryogenic Electron Microscopy (Cryo-EM): This technique can be used to determine the high-resolution structure of this compound bound to large protein complexes, revealing the precise binding mode and conformational changes induced upon binding.
Surface Plasmon Resonance (SPR): SPR can be employed to measure the real-time kinetics of binding between the compound and its target, providing valuable data on association and dissociation rates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the dynamics of both the compound and its target protein in solution, offering a more complete picture of the binding event.
Illustrative Data Table for Biophysical Characterization:
| Technique | Parameter Measured | Target Protein | Result |
| Cryo-EM | 3D Structure | Cyclooxygenase-2 (COX-2) | Compound binds to the active site, inducing a conformational change in the catalytic domain. |
| SPR | Binding Affinity (K D ) | COX-2 | 2.5 µM |
| NMR | Ligand-Observed NMR | COX-2 | Chemical shift perturbations observed in the thienyl and benzoic acid moieties upon binding. |
Exploration of Novel Biological Targets through Chemoproteomics and Advanced Screening
The identification of novel biological targets for this compound is a key area for future research. Chemoproteomics and advanced screening platforms offer powerful tools for target deconvolution and hit identification.
Target Identification Strategies:
Activity-Based Protein Profiling (ABPP): This chemoproteomic technique utilizes reactive probes based on the this compound scaffold to covalently label and identify its protein targets in complex biological systems.
High-Throughput Screening (HTS): Screening large and diverse compound libraries against a wide range of biological assays can identify unexpected activities and novel targets for this chemical class.
Phenotypic Screening: This approach involves screening compounds for their ability to induce a specific cellular phenotype, followed by target identification studies to elucidate the mechanism of action.
Illustrative Data Table for Target Identification:
| Method | Biological System | Identified Target | Validation Assay |
| ABPP | Human cancer cell lysate | Carbonic Anhydrase IX | In vitro enzyme inhibition assay |
| HTS | Panel of 200 kinases | p38 Mitogen-Activated Protein Kinase | Cellular phospho-p38 Western blot |
| Phenotypic Screening | Zebrafish embryo development | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | In vitro angiogenesis assay |
Advances in Synthetic Biology for Compound Production and Modification
Synthetic biology offers innovative solutions for the sustainable production and diversification of this compound and its derivatives. By engineering microbial chassis, it is possible to create biocatalytic routes for the synthesis of these compounds.
Applications of Synthetic Biology:
Metabolic Engineering: The engineering of microbial metabolic pathways can enable the production of key precursors or even the final compound from simple feedstocks.
Enzymatic Synthesis: The use of engineered enzymes can facilitate specific chemical transformations with high selectivity and efficiency, reducing the need for harsh chemical reagents.
Combinatorial Biosynthesis: The combination of different biosynthetic genes can lead to the creation of novel analogs of this compound with diverse biological activities.
Illustrative Data Table for Synthetic Biology Approaches:
| Engineered Organism | Precursor Molecule | Engineered Enzyme | Product | Yield |
| Escherichia coli | Chorismate | Anthranilate synthase | 3-aminobenzoic acid | 2 g/L |
| Saccharomyces cerevisiae | Cysteine | Thiophene (B33073) synthase | 2-thienylmethanol | 500 mg/L |
Prospects for Collaborative and Multidisciplinary Research Initiatives
The complexity of modern drug discovery necessitates a collaborative and multidisciplinary approach. The future development of this compound will benefit greatly from the integration of expertise from various fields.
Areas for Collaboration:
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic research and clinical development.
Computational and Experimental Biology: Close collaboration between computational chemists and experimental biologists is essential for the effective use of AI and other computational tools in drug design.
Open Science Initiatives: The sharing of data and research findings through open science platforms can accelerate the pace of discovery and avoid duplication of effort.
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